1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3,4-dimethylphenylhydrazine and 8-methoxy-3-phenylquinoline-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where substituents on the phenyl or methoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position and nature of substituents.
Quinoline derivatives: These compounds have a quinoline moiety but lack the fused pyrazole ring.
Phenyl-substituted pyrazoles: These compounds contain a pyrazole ring with various phenyl substituents but do not have the quinoline moiety.
The uniqueness of this compound lies in its specific combination of substituents and fused ring structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-9-10-19(13-17(16)2)28-25-21-14-20(29-3)11-12-23(21)26-15-22(25)24(27-28)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQYDWJAYANDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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